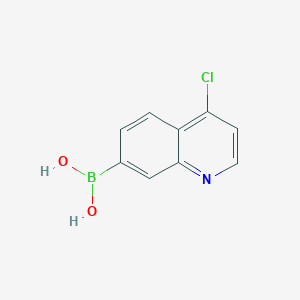

(4-Chloroquinolin-7-yl)boronic acid

Description

Significance of Boronic Acids as Versatile Synthetic Intermediates

Boronic acids and their derivatives have become indispensable tools in modern organic synthesis. nih.gov Their utility primarily stems from their participation in a wide array of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. rsc.org This Nobel Prize-winning reaction allows for the efficient formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. nih.gov The success of the Suzuki-Miyaura reaction is attributed to the relatively low toxicity of boron byproducts, the tolerance of a broad range of functional groups, and the ready availability of a diverse array of organoboron compounds. nih.govnih.gov Boronic acids are also recognized for their roles in catalysis, sugar recognition, and the formation of supramolecular assemblies. nih.gov

Overview of Quinoline (B57606) Derivatives in Chemical Research

Quinoline, a heterocyclic aromatic compound composed of a fused benzene (B151609) and pyridine (B92270) ring, is a "privileged structure" in medicinal chemistry. nih.gov This designation arises from the fact that the quinoline scaffold is present in a vast number of natural products and synthetic compounds with a wide spectrum of biological activities. nih.govrsc.org Quinoline derivatives have been extensively investigated and developed as therapeutic agents, exhibiting anticancer, antimalarial, antibacterial, antifungal, antiviral, and anti-inflammatory properties, among others. orientjchem.orgresearchgate.net The versatility of the quinoline ring system allows for functionalization at various positions, enabling the fine-tuning of its pharmacological and physicochemical properties. orientjchem.org

Positioning of (4-Chloroquinolin-7-yl)boronic acid within the Quinoline Boronic Acid Class

This compound is a bifunctional molecule that combines the key features of both a quinoline and a boronic acid. The presence of the boronic acid group at the 7-position of the quinoline ring allows it to serve as a nucleophilic partner in cross-coupling reactions, enabling the introduction of the 4-chloroquinoline (B167314) moiety into a larger molecular framework. The chlorine atom at the 4-position provides an additional site for chemical modification, acting as a leaving group for nucleophilic substitution reactions. This dual reactivity makes this compound a valuable and versatile building block for the synthesis of complex, polysubstituted quinoline derivatives.

Scope and Academic Relevance of Research on this compound

Research focusing on this compound is driven by the desire to access novel quinoline-based compounds with potential applications in materials science and medicinal chemistry. The ability to selectively functionalize both the 4- and 7-positions of the quinoline core opens up avenues for creating diverse molecular architectures. For instance, the boronic acid can be utilized in a Suzuki-Miyaura coupling to append a new substituent, followed by substitution of the chloro group to introduce another. This strategic approach is highly relevant for the construction of compound libraries for drug discovery and for the synthesis of targeted molecules with precisely engineered properties. The study of its reactivity and applications contributes to the broader understanding of quinoline chemistry and the expanding utility of organoboron reagents.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₉H₇BClNO₂ |

| Molecular Weight | 207.42 g/mol |

| CAS Number | 2023826-67-5 |

| Appearance | Solid |

| InChI | 1S/C9H7BClNO2/c11-9-4-2-6-1-3-7(10(13)14)5-8(6)12-9/h1-5,13-14H |

| InChI Key | HPRRCEBDWUPRSW-UHFFFAOYSA-N |

| SMILES | B(C1=CC2=C(C=C1)N=C(C=C2)Cl)O |

Note: The solubility and stability of boronic acids can be influenced by factors such as pH and the presence of diols. Boronic acids are known to have relatively low solubility in water, which can sometimes be increased by the addition of monosaccharides. ku.edu They can also undergo dehydration to form cyclic trimers known as boroxines.

Synthesis and Characterization of this compound

The synthesis of this compound typically involves the introduction of a boronic acid or a boronic ester group onto a pre-existing 4-chloro-7-haloquinoline scaffold. A common method is the palladium-catalyzed borylation of a 4-chloro-7-bromoquinoline or 4-chloro-7-iodoquinoline (B1366487) with a diboron (B99234) reagent such as bis(pinacolato)diboron (B136004) (B₂(pin)₂). This reaction is a variation of the Miyaura borylation reaction.

Alternatively, the synthesis can proceed from a 7-amino-4-chloroquinoline via a Sandmeyer-type reaction to introduce a diazonium salt, which is then reacted with a boron-containing reagent.

Characterization of the final product is crucial to confirm its identity and purity. Standard analytical techniques employed for this purpose include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule, such as the B-O and O-H bonds of the boronic acid and the C-Cl bond.

Reactivity and Synthetic Applications of this compound

The primary synthetic utility of this compound lies in its role as a building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This allows for the formation of a new carbon-carbon bond at the 7-position of the quinoline ring.

Suzuki-Miyaura Cross-Coupling Reactions

In a typical Suzuki-Miyaura reaction, this compound is coupled with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst and a base. This reaction is a powerful tool for constructing biaryl and heteroaryl-substituted quinoline structures. The general scheme for this reaction is as follows:

(4-Chloroquinolin-7-yl)B(OH)₂ + R-X → (4-Chloroquinolin-7-yl)-R

Where:

R-X is an aryl or heteroaryl halide (X = I, Br, Cl) or triflate.

A palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and a base (e.g., K₂CO₃, Cs₂CO₃) are used.

Synthesis of Complex Quinoline Derivatives

The presence of the chloro group at the 4-position offers a subsequent handle for further functionalization. After the Suzuki-Miyaura coupling at the 7-position, the chloro group can be displaced by various nucleophiles, such as amines, alcohols, or thiols, through a nucleophilic aromatic substitution (SₙAr) reaction. This two-step sequence allows for the introduction of diverse substituents at both the 4- and 7-positions, leading to the synthesis of highly functionalized and complex quinoline derivatives.

For example, a reaction sequence could involve:

Suzuki-Miyaura coupling of this compound with an aryl bromide to form a 7-aryl-4-chloroquinoline.

Nucleophilic substitution of the chloro group with an amine to yield a 4-amino-7-arylquinoline derivative.

This strategic approach is highly valuable in the synthesis of compounds with potential biological activity, as the substituents at both positions can be systematically varied to optimize their properties.

Properties

IUPAC Name |

(4-chloroquinolin-7-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BClNO2/c11-8-3-4-12-9-5-6(10(13)14)1-2-7(8)9/h1-5,13-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHKXPFVQFIKSNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=NC=CC(=C2C=C1)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications of 4 Chloroquinolin 7 Yl Boronic Acid in Advanced Organic Synthesis

Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in organic synthesis, and (4-Chloroquinolin-7-yl)boronic acid is an important reagent in this context. These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide, catalyzed by a transition metal complex, most commonly palladium. mychemblog.com

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate, stands as one of the most powerful and widely used methods for C-C bond formation. mychemblog.comwikipedia.org this compound serves as the organoboron partner in these reactions, enabling the synthesis of various substituted quinolines. The general mechanism involves three key steps: oxidative addition of the palladium catalyst to the electrophile, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the final product and regenerate the catalyst. yonedalabs.com

This compound is effectively coupled with a diverse array of sp²-hybridized carbon electrophiles, including aryl, heteroaryl, and vinyl halides and triflates. organic-chemistry.org This versatility allows for the construction of biaryl and vinyl-quinoline systems, which are common motifs in pharmaceuticals and materials science. researchgate.net The reaction is compatible with a wide range of functional groups, which is a significant advantage in the synthesis of complex molecules. researchgate.net

Common electrophiles for Suzuki cross-coupling include bromides, iodides, and triflates, which generally react faster, while chlorides may require more electron-rich and specialized ligands to facilitate oxidative addition. yonedalabs.com The electronic nature of the electrophile also plays a role; electron-withdrawing groups on an aryl halide can increase its reactivity. yonedalabs.com

Below is a representative table illustrating the scope of the Suzuki-Miyaura reaction with this compound and various electrophiles, based on typical conditions reported for similar couplings.

| Electrophile (R-X) | Catalyst System | Base | Solvent | Yield (%) |

| 4-Bromoanisole | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good to Excellent |

| 1-Iodonaphthalene | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | High |

| 2-Chloropyridine | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | t-BuOH | Moderate to Good |

| Phenyl triflate | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Dioxane | High |

| (E)-1-Bromo-2-phenylethene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Good to Excellent |

This table is illustrative of typical Suzuki-Miyaura reaction outcomes. Actual yields may vary based on precise reaction conditions.

The success of the Suzuki-Miyaura coupling of this compound heavily relies on the choice of the palladium catalyst and the associated ligands. wikipedia.org The ligand stabilizes the palladium center, influences its reactivity, and can be tailored to promote specific steps in the catalytic cycle. wikipedia.orgyonedalabs.com

For coupling with aryl chlorides, which are often less reactive than bromides or iodides, the use of bulky, electron-rich phosphine (B1218219) ligands is crucial. yonedalabs.comicmpp.ro Ligands such as triphenylphosphine (B44618) (PPh₃), tricyclohexylphosphine (B42057) (PCy₃), and specialized Buchwald ligands (e.g., SPhos, XPhos) have proven effective. organic-chemistry.org N-Heterocyclic carbenes (NHCs) have also emerged as powerful alternatives to phosphine ligands, offering high stability and catalytic activity. wikipedia.org

The choice of the palladium precursor is also important. While Pd(PPh₃)₄ is a common choice, combinations like Pd(OAc)₂ or Pd₂(dba)₃ with an external ligand offer greater flexibility to screen and optimize reaction conditions. organic-chemistry.orgmdpi.com Pre-catalysts, such as PEPPSI-type complexes or Buchwald precatalysts, can also be employed to ensure efficient generation of the active Pd(0) species. yonedalabs.commdpi.com The base is another critical component, required to activate the boronic acid for the transmetalation step. organic-chemistry.org Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides. yonedalabs.com

| Catalyst / Precursor | Ligand | Typical Substrates | Key Advantages |

| Pd(PPh₃)₄ | PPh₃ (integrated) | Aryl/vinyl iodides, bromides, triflates | Commercially available, widely used. researchgate.net |

| Pd(OAc)₂ | PCy₃ or P(t-Bu)₃ | Aryl/vinyl chlorides, triflates | Effective for less reactive electrophiles. organic-chemistry.org |

| Pd₂(dba)₃ | Buchwald Ligands (SPhos, XPhos) | Sterically hindered and heteroaryl halides | High turnover numbers, broad scope. |

| PEPPSI-type Precatalysts | N-Heterocyclic Carbenes (NHCs) | Aryl chlorides, challenging substrates | High stability and reactivity. yonedalabs.com |

When this compound is coupled with alkenyl halides, the stereochemistry of the double bond is a critical consideration. While the Suzuki-Miyaura reaction is generally stereoretentive, Z-to-E isomerization of the alkenyl partner can occur, depending on the reaction conditions and, most notably, the ligand on the palladium catalyst. organic-chemistry.org

Research has shown that the choice of ligand can dictate the stereochemical outcome. For instance, in couplings involving Z-alkenyl halides, catalysts with bulky phosphine ligands can sometimes lead to isomerization. organic-chemistry.org However, specific catalysts have been identified that minimize this side reaction. The use of Pd(P(o-Tol)₃)₂ has been reported as an effective catalyst for preserving the Z-olefin geometry in high fidelity under mild conditions. organic-chemistry.org Optimizing other parameters, such as using specific base-solvent combinations like NaO-t-Bu in ethanol, can further enhance conversion while minimizing isomerization. organic-chemistry.org Therefore, for stereoselective applications involving the synthesis of Z-isomers, careful selection of the catalytic system is paramount. organic-chemistry.org

Other Transition Metal-Catalyzed Coupling Transformations

While the Suzuki-Miyaura reaction is the most prominent application, the quinoline (B57606) core can be involved in other coupling methodologies through related organometallic intermediates.

The Kumada coupling involves the reaction of a Grignard reagent (an organomagnesium halide) with an organic halide, typically catalyzed by nickel or palladium. organic-chemistry.org While this compound itself is not used in this reaction, a closely related analogue, (4-chloroquinolin-7-yl)magnesium halide, can be generated and used in Kumada-type transformations.

The synthesis of such a Grignard reagent can be achieved through the magnesiation of a suitable precursor, such as 7-chloro-4-iodoquinoline, using reagents like isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl). durham.ac.uk This organomagnesium intermediate can then be reacted with various electrophiles in a manner analogous to the Kumada coupling. This strategy provides an alternative route for C-C bond formation at the 7-position of the 4-chloroquinoline (B167314) scaffold, complementing the Suzuki-Miyaura pathway. durham.ac.ukresearchgate.net The advantage of the Kumada coupling lies in the high reactivity of Grignard reagents, although this can also limit its functional group tolerance compared to the Suzuki reaction. organic-chemistry.org

Negishi Coupling Analogues

While direct examples of this compound in Negishi coupling are not extensively documented in readily available literature, its application in analogous cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provides significant insight into its synthetic utility. The Negishi reaction, which couples organozinc compounds with organic halides, and the Suzuki reaction, which utilizes organoboron compounds, are both powerful methods for carbon-carbon bond formation, often with overlapping applications and similar mechanistic pathways involving a palladium catalyst.

The reactivity of the chloro group at the C4 position of the quinoline ring is a key factor in these cross-coupling reactions. A study on the Suzuki cross-coupling of 4,7-dichloroquinoline (B193633) with various arylboronic acids demonstrated that the reaction can be regioselective. Under specific phosphine-free palladium catalysis conditions in water, the Suzuki coupling occurs preferentially at the C4 position over the C7 position. This regioselectivity is crucial for synthetic applications as it allows for the selective functionalization of the quinoline core.

The general mechanism for the Suzuki-Miyaura coupling, which can be considered analogous to the Negishi coupling in this context, involves a catalytic cycle with a palladium complex. The key steps include the oxidative addition of the chloroquinoline to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the catalyst. The choice of catalyst, ligands, base, and solvent system is critical in optimizing the reaction yield and selectivity.

The successful application of 4,7-dichloroquinoline in Suzuki couplings suggests that this compound would be a viable substrate for analogous Negishi-type reactions. In a hypothetical Negishi coupling, an organozinc reagent would be used in place of the boronic acid to achieve the C-C bond formation at the C4 position. The boronic acid moiety at the C7 position would likely remain intact under these conditions, allowing for subsequent functionalization through other cross-coupling reactions. This dual reactivity makes this compound a versatile building block in the synthesis of complex molecules.

Table 1: Comparison of Negishi and Suzuki Coupling Reactions

| Feature | Negishi Coupling | Suzuki-Miyaura Coupling |

|---|---|---|

| Organometallic Reagent | Organozinc (R-ZnX) | Organoboron (R-B(OR)2) |

| Catalyst | Palladium or Nickel | Palladium |

| Base | Often not required | Required for activation of boronic acid |

| Functional Group Tolerance | Generally good | Excellent |

| Substrate Scope | Broad | Broad |

Construction of Complex Heterocyclic Systems

Role as a Key Building Block for Multi-Fragment Molecule Assembly

This compound serves as a valuable building block in multi-fragment molecule assembly, primarily through its participation in multicomponent reactions (MCRs). MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. These reactions are highly efficient and atom-economical, making them powerful tools in diversity-oriented synthesis and drug discovery.

While specific examples detailing the use of this compound in well-known MCRs like the Ugi or Petasis reactions are not extensively reported, the inherent reactivity of its functional groups—the chloroquinoline and the boronic acid—makes it a prime candidate for such transformations.

The Petasis reaction , also known as the borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid to produce α-amino acids or other amino derivatives. Quinolines have been shown to participate in Petasis-type reactions. In this context, the this compound could potentially react with an amine and an aldehyde or ketone. The boronic acid moiety would act as the nucleophilic component, transferring the quinolinyl group to the iminium ion formed in situ from the amine and carbonyl compound. The chloro group at the C4 position could then be used for further derivatization of the resulting complex molecule.

Similarly, the Ugi reaction is a four-component reaction involving a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. While the boronic acid group itself is not a direct participant in the classical Ugi reaction, the quinoline scaffold can be incorporated into one of the starting components. For instance, a quinoline-containing aldehyde, amine, or carboxylic acid could be used. Subsequently, the boronic acid functionality on the resulting Ugi product, derived from a precursor like this compound, would be available for post-Ugi modifications, such as Suzuki or Chan-Lam couplings, to further increase molecular complexity.

The dual functionality of this compound allows for a modular approach in multi-fragment assembly. One functional group can participate in the initial multicomponent reaction, while the other remains as a handle for subsequent transformations, thereby enabling the rapid construction of diverse and complex molecular architectures based on the quinoline scaffold.

Synthesis of Fused Polycyclic Aromatic Systems

The quinoline ring is a common motif in polycyclic aromatic systems, many of which exhibit interesting photophysical properties and biological activities. This compound is a strategic precursor for the synthesis of fused polycyclic aromatic systems incorporating a quinoline core. The chloro and boronic acid groups offer versatile handles for intramolecular and intermolecular cyclization reactions to build additional rings onto the quinoline framework.

One common strategy for the synthesis of fused quinolines involves intramolecular cyclization reactions. For example, the boronic acid group at the C7 position can be coupled with a suitably positioned functional group on a substituent at the C4 position (introduced via nucleophilic substitution of the chloro group). A classic example is the intramolecular Suzuki coupling. If a substituent bearing a halide or triflate is introduced at the C4 position, an intramolecular palladium-catalyzed coupling with the C7-boronic acid can lead to the formation of a new ring fused to the quinoline core. The size and nature of the fused ring would depend on the length and composition of the linker between the C4 and C7 positions.

Another approach involves the synthesis of biaryl precursors via a Suzuki coupling of this compound with an ortho-functionalized aryl halide. The resulting biaryl compound can then undergo an intramolecular cyclization to form a fused polycyclic system. For instance, coupling with an ortho-aminophenyl halide could be followed by a Pictet-Spengler type reaction or a palladium-catalyzed C-N bond formation to construct a new nitrogen-containing ring.

Furthermore, the chloro group at the C4 position can be utilized in transition-metal-catalyzed annulation reactions. By reacting with alkynes or other unsaturated systems, new rings can be fused to the quinoline core. The boronic acid at C7 can either be a spectator group during this process or can be used in a subsequent step to introduce further complexity.

These synthetic strategies, leveraging the reactivity of both the chloro and boronic acid functionalities, enable the construction of a wide variety of fused polycyclic aromatic systems with the quinoline moiety at their heart, opening avenues for the development of novel materials and therapeutic agents.

Derivatization and Functionalization of the Quinoline Core

The presence of both a chloro group and a boronic acid on the quinoline scaffold of this compound provides two distinct and versatile points for derivatization and functionalization. This dual reactivity allows for a stepwise and controlled modification of the quinoline core, making it a highly valuable intermediate in synthetic chemistry.

The chloro group at the C4 position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr) . This reactivity is enhanced by the electron-withdrawing nature of the quinoline nitrogen. A wide range of nucleophiles can be introduced at this position, including amines, alcohols, thiols, and carbanions. The reaction of 4-chloroquinolines with amines is a particularly well-established method for the synthesis of 4-aminoquinoline (B48711) derivatives, a scaffold present in numerous antimalarial drugs like chloroquine. This allows for the introduction of various side chains at the C4 position, which can be tailored to modulate the biological activity or physical properties of the molecule.

Table 2: Examples of Nucleophilic Substitution at the C4 Position of Chloroquinolines

| Nucleophile | Product Type | Potential Applications |

|---|---|---|

| Primary/Secondary Amines | 4-Aminoquinolines | Antimalarials, Anticancer agents |

| Alcohols/Phenols | 4-Alkoxy/Aryloxyquinolines | Biologically active compounds |

On the other hand, the boronic acid group at the C7 position is a versatile handle for palladium-catalyzed cross-coupling reactions . The most prominent of these is the Suzuki-Miyaura coupling , which allows for the formation of a carbon-carbon bond with aryl, heteroaryl, vinyl, or alkyl halides and triflates. This enables the introduction of a wide array of substituents at the C7 position, significantly expanding the chemical space accessible from this building block.

Beyond Suzuki coupling, the boronic acid can also participate in other cross-coupling reactions such as the Chan-Lam coupling for the formation of carbon-heteroatom bonds (C-N, C-O, C-S) and the Liebeskind-Srogl coupling .

The orthogonal reactivity of the chloro and boronic acid groups is a key feature of this compound. The C4-chloro group can be substituted under nucleophilic conditions, while the C7-boronic acid is stable under these conditions and can be subsequently used in cross-coupling reactions. This allows for a planned and sequential functionalization of the quinoline core, providing access to a vast library of disubstituted quinoline derivatives with diverse functionalities at specific positions.

Reactions Beyond Cross-Coupling

Direct Amidation Reactions Catalyzed by Boronic Acids

Boronic acids, including aryl boronic acids, have emerged as effective catalysts for the direct amidation of carboxylic acids and amines. This reaction is a highly attractive alternative to traditional methods that often require harsh conditions or the use of stoichiometric activating agents, leading to the formation of byproducts. While specific studies on the catalytic activity of this compound in direct amidation are not widely reported, the general principles of boronic acid catalysis can be applied.

The proposed catalytic cycle for boronic acid-catalyzed direct amidation involves the formation of a key intermediate between the boronic acid and the carboxylic acid. It is generally accepted that the boronic acid activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Several mechanisms have been proposed. One common proposal involves the formation of an acyloxyboronic acid intermediate. This intermediate is more electrophilic than the parent carboxylic acid, facilitating the attack of the amine to form a tetrahedral intermediate, which then collapses to form the amide and regenerate the boronic acid catalyst. Another proposed mechanism suggests the formation of a dimeric B-X-B motif (where X can be O or NR) which activates the carboxylic acid and delivers the amine nucleophile.

Studies have shown that various substituted arylboronic acids can catalyze this transformation. The electronic nature of the substituents on the aryl ring can influence the catalytic activity. Electron-withdrawing groups are often found to enhance the Lewis acidity of the boron atom and, consequently, the catalytic efficiency. In the case of this compound, the electron-withdrawing nature of the quinoline ring and the chloro substituent could potentially enhance its catalytic activity in direct amidation reactions.

Furthermore, some studies have highlighted the effectiveness of quinoline-based boronic acids, such as 8-quinoline boronic acid, as catalysts in various organic transformations, including amidation reactions. The nitrogen atom of the quinoline ring can potentially play a role in the catalytic cycle, for example, through coordination to the boron atom or by influencing the electronic properties of the catalyst.

Table 3: Key Features of Boronic Acid-Catalyzed Direct Amidation

| Feature | Description |

|---|---|

| Catalyst | Boronic Acid (e.g., Arylboronic acids) |

| Reactants | Carboxylic Acid, Amine |

| Product | Amide |

| Byproduct | Water |

| Advantages | Mild reaction conditions, high atom economy, avoidance of stoichiometric activating agents |

Given the established catalytic activity of boronic acids in direct amidation and the favorable electronic properties of the quinoline scaffold, it is plausible that this compound could serve as an effective catalyst for this important transformation. Further research in this area would be valuable to fully explore its catalytic potential.

Aldol Condensation Reactions Involving Quinoline Boronic Acids

A comprehensive review of scientific literature reveals a notable absence of specific research detailing the application of this compound or other quinoline boronic acid derivatives as catalysts or reagents in Aldol condensation reactions. The Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, typically involving the reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound.

While boronic acids, in general, are recognized for their utility as Lewis acid catalysts in a variety of organic transformations, their specific role in facilitating Aldol-type reactions is an area of ongoing investigation. Boron enolates, for instance, are well-established intermediates for achieving high stereoselectivity in Aldol additions. However, the direct catalytic use of aryl or heteroaryl boronic acids, such as those containing a quinoline scaffold, for this purpose is not extensively documented.

Research into the applications of quinoline boronic acids has predominantly focused on other areas of synthetic chemistry. For example, they are widely employed as coupling partners in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl systems. Additionally, certain quinoline-boronic acid derivatives have been investigated for their unique supramolecular self-assembly properties and in the development of therapeutic agents.

The current body of scientific evidence does not provide specific examples, reaction conditions, or detailed research findings on the use of this compound or related quinoline boronic acids in Aldol condensation reactions. Therefore, a detailed discussion, including data tables and research findings on this specific application, cannot be provided at this time. Further research would be necessary to explore the potential catalytic activity of these compounds in Aldol and other related carbon-carbon bond-forming reactions.

Integration of 4 Chloroquinolin 7 Yl Boronic Acid in Combinatorial Chemistry and Library Synthesis

Application in DNA-Encoded Library (DEL) Synthesis

DNA-Encoded Library (DEL) technology represents a powerful platform for the discovery of novel ligands for biological targets. It involves the synthesis of vast libraries of chemical compounds, where each molecule is physically linked to a unique DNA sequence that serves as an amplifiable barcode for its identification. (4-Chloroquinolin-7-yl)boronic acid has been successfully employed as a key building block in the construction of such libraries.

Role as a Building Block in DEL Construction

In the synthesis of a DNA-encoded library containing 112 million distinct compounds, this compound was utilized as a crucial second-cycle building block (BB2). Current time information in Tiranë, AL.mdpi.com The construction of this library involved a multi-step synthetic sequence performed on a DNA headpiece. The quinoline (B57606) moiety of the boronic acid introduces a rigid, heterocyclic scaffold into the library members, a common feature in many biologically active molecules.

The general strategy for constructing such libraries often involves a "split-and-pool" approach, where a solid support or a DNA headpiece is subjected to sequential rounds of chemical reactions with different building blocks. nih.gov In each cycle, the library is split into multiple portions, each reacting with a unique building block. The corresponding DNA tag is then enzymatically ligated to encode for the identity of the added chemical moiety. Current time information in Tiranë, AL. This process allows for the exponential generation of a vast number of unique compounds.

The selection of building blocks is critical for the chemical diversity and drug-likeness of the resulting library. Boronic acids, in general, are considered valuable building blocks for library synthesis due to their versatile reactivity in cross-coupling reactions and their favorable physicochemical properties. core.ac.ukenamine.net The incorporation of the (4-chloroquinolin-7-yl) moiety, in particular, provides a distinct chemical space for exploration in screening campaigns against various protein targets.

Strategies for On-DNA Chemistry and Hit Confirmation

The successful integration of this compound into a DEL relies on the development of robust and DNA-compatible chemical reactions. For its incorporation as BB2, an on-DNA Suzuki cross-coupling reaction was employed. Current time information in Tiranë, AL.mdpi.com This palladium-catalyzed reaction is a cornerstone of modern organic synthesis and has been adapted for use in the aqueous environments required for DNA stability.

In a specific example, the Suzuki cross-coupling of this compound was performed using a standard Pd(PPh₃)₄ protocol on a DNA-conjugated substrate. Current time information in Tiranë, AL.mdpi.com This reaction was part of a three-cycle synthesis that also included acylation and reductive amination steps, demonstrating the compatibility of the quinoline building block with a sequence of different chemical transformations. Current time information in Tiranë, AL.

Following the library synthesis and affinity selection against a protein target, high-throughput DNA sequencing is used to identify the barcodes of the molecules that bind to the target. Current time information in Tiranë, AL. The translation of this DNA sequence information back to the chemical structure of the "hit" compound is a critical step. However, the chemistry that occurs on the DNA during library construction may not always proceed with perfect efficiency, leading to a mixture of products for any given barcode. mdpi.com

To address this, a "recipe" approach is used for hit confirmation, where the synthetic sequence for a putative hit is replicated on a smaller scale, either on- or off-DNA. Current time information in Tiranë, AL.mdpi.com In the case involving this compound, the on-DNA "recipe" synthesis was crucial for understanding the true nature of the selected binder. Current time information in Tiranë, AL. It was discovered that a downstream reaction, a nucleophilic aromatic substitution (SNAr) on the chloro-quinoline moiety, could occur, leading to an unexpected but highly potent derivative. Current time information in Tiranë, AL. This highlights the importance of detailed chemical analysis in the hit confirmation process of DEL screening.

Parallel Synthesis Methodologies

Parallel synthesis is a strategy employed in medicinal chemistry to rapidly generate libraries of related compounds in a spatially separated format, typically in microtiter plates. This approach allows for the systematic exploration of structure-activity relationships (SAR) by varying specific substituents around a common chemical scaffold.

While direct, published examples of the use of this compound in a large-scale parallel synthesis campaign are not prevalent in the reviewed literature, its chemical nature makes it a highly suitable candidate for such applications. The boronic acid functional group is a cornerstone of the Suzuki-Miyaura cross-coupling reaction, a transformation widely used in parallel synthesis due to its broad functional group tolerance and reliable reaction conditions. enamine.netresearchgate.net

A plausible parallel synthesis approach would involve the coupling of this compound with a diverse array of aryl or heteroaryl halides in a parallel format. This would allow for the rapid generation of a library of 4-aryl-7-chloroquinolines. The resulting library could then be further diversified by targeting the chloro-substituent at the 7-position through nucleophilic aromatic substitution with various amines, alcohols, or thiols. This two-step parallel synthesis strategy would enable the exploration of chemical space around two distinct points of the quinoline scaffold.

The infrastructure for such parallel synthesis, including automated liquid handlers and purification systems, is well-established in the pharmaceutical industry. nih.gov The commercial availability of a wide range of boronic acids and aryl halides further facilitates the design and execution of such library synthesis efforts. aurigeneservices.com Therefore, this compound represents a valuable, though perhaps underutilized, building block for the parallel synthesis of focused compound libraries for lead optimization and SAR studies.

Spectroscopic Characterization Techniques for Synthetic Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Synthetic Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For (4-Chloroquinolin-7-yl)boronic acid, both ¹H and ¹³C NMR spectroscopy are employed to confirm the successful synthesis and structural integrity of the compound.

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns (multiplicities), and integration of the proton signals are analyzed. The aromatic protons on the quinoline (B57606) ring system of this compound would appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents. The specific chemical shifts and coupling constants (J-values) would allow for the assignment of each proton to its specific position on the quinoline core. For instance, protons adjacent to the nitrogen atom or the chlorine atom would experience distinct electronic effects, leading to characteristic shifts. The proton of the boronic acid group (-B(OH)₂) may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

¹³C NMR spectroscopy provides complementary information by detecting the carbon framework of the molecule. The carbon atoms of the quinoline ring would resonate in the aromatic region of the spectrum, typically between 120 and 150 ppm. The carbon atom attached to the chlorine (C4) and the carbon atom bonded to the boronic acid group (C7) would exhibit characteristic chemical shifts influenced by the electronegativity and electronic effects of these substituents. Quaternary carbons, those not bonded to any protons, would generally show weaker signals. For example, in a related quinolino-benzoxaborole, the carbon atoms of the quinoline moiety were observed in the range of 100-156 ppm. scirp.org

A detailed analysis of 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can further confirm the connectivity between protons and carbons, providing unequivocal structural proof. The NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can reveal through-space interactions between protons, offering insights into the spatial proximity of different parts of the molecule. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Quinoline Derivatives Please note that the exact chemical shifts for this compound may vary depending on the solvent and experimental conditions. The data below is illustrative for related quinoline structures.

| Technique | Typical Chemical Shift Range (ppm) | Assignment |

|---|---|---|

| ¹H NMR | 8.5 - 9.0 | Protons on the pyridine (B92270) ring of quinoline |

| ¹H NMR | 7.0 - 8.5 | Protons on the benzene (B151609) ring of quinoline |

| ¹H NMR | Variable (often broad) | -B(OH)₂ protons |

| ¹³C NMR | 140 - 160 | Carbons in the pyridine ring of quinoline (e.g., C2, C4, C8a) |

Mass Spectrometry (MS) for Confirmation of Molecular Mass

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a critical tool for confirming the molecular weight of a synthesized compound, thereby verifying its elemental composition. For this compound, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. nih.govuni-saarland.de

In a typical ESI-MS experiment, the molecule is ionized, often by protonation, to form the [M+H]⁺ ion. The mass spectrometer then separates these ions based on their m/z ratio, and the resulting spectrum will show a peak corresponding to the molecular weight of the protonated compound. The presence of chlorine in this compound would be evident from the characteristic isotopic pattern of the molecular ion peak, with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio. libretexts.org

High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula of the compound with a high degree of confidence. scirp.org This is particularly useful to distinguish between compounds with the same nominal mass but different elemental compositions.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide further structural information. By inducing fragmentation of the molecular ion and analyzing the resulting fragment ions, it is possible to deduce the connectivity of the molecule. For quinoline derivatives, characteristic fragmentation pathways often involve the loss of small neutral molecules or radicals from the parent ion. libretexts.orgnih.govyoutube.com

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₉H₇BClNO₂ |

| Molecular Weight | 207.42 g/mol |

| Expected [M+H]⁺ (m/z) | 208.03 (for ¹¹B and ³⁵Cl) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, and these vibrations result in absorption bands at specific wavenumbers in the IR spectrum.

For this compound, the IR spectrum would exhibit several characteristic absorption bands that confirm the presence of its key functional groups. The broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibrations of the boronic acid group. The stretching vibration of the aromatic C-H bonds of the quinoline ring would appear in the region of 3000-3100 cm⁻¹. arabjchem.org

The C=C and C=N stretching vibrations within the quinoline ring system typically give rise to a series of sharp bands in the 1450-1650 cm⁻¹ region. arabjchem.orgrjpbcs.com The C-Cl stretching vibration is expected to be observed in the fingerprint region, generally between 550 and 850 cm⁻¹. arabjchem.org The B-O stretching vibrations of the boronic acid group usually appear in the 1300-1400 cm⁻¹ range.

By comparing the experimental IR spectrum with the spectra of known quinoline and boronic acid compounds, the presence of these characteristic functional groups can be confirmed, providing strong evidence for the successful synthesis of this compound. mdpi.comnih.gov

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| O-H (boronic acid) | 3200 - 3600 (broad) |

| Aromatic C-H | 3000 - 3100 |

| C=C and C=N (quinoline ring) | 1450 - 1650 |

| B-O (boronic acid) | 1300 - 1400 |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Synthesized Intermediates

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is an essential tool for assessing the purity of synthesized intermediates and final products, ensuring that they are free from starting materials, by-products, and other impurities. waters.com

For the analysis of this compound, a reversed-phase HPLC method would typically be employed. In this method, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase, which is often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and resolution. rsc.orgwur.nl

The purity of the synthesized compound is determined by injecting a solution of the sample into the HPLC system and monitoring the eluent with a suitable detector, commonly a UV-Vis detector set at a wavelength where the quinoline chromophore absorbs strongly. A pure compound should ideally give a single, sharp, and symmetrical peak in the chromatogram. The retention time of this peak is a characteristic property of the compound under the specific HPLC conditions. nih.govsemanticscholar.org

By comparing the chromatogram of the synthesized product with that of a known standard (if available) or by using a diode array detector (DAD) to obtain the UV spectrum of the peak, the identity of the compound can be confirmed. The area of the peak is proportional to the concentration of the compound, and the purity can be calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. This method is crucial for ensuring that the synthesized this compound meets the required purity specifications for its intended application. researchgate.netresearchgate.net

Table 4: Typical HPLC Parameters for the Analysis of Boronic Acids

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase (e.g., C18, 4.6 x 100 mm, 3.5 µm) |

| Mobile Phase | Gradient of water and acetonitrile with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 3.0 µL |

Advanced Methodological Considerations and Future Research Directions for 4 Chloroquinolin 7 Yl Boronic Acid

The strategic importance of (4-Chloroquinolin-7-yl)boronic acid as a versatile building block in medicinal and materials chemistry necessitates continuous innovation in its synthesis and application. Advanced methodological approaches and forward-looking research are crucial for unlocking its full potential. This article explores key areas of development, from sustainable manufacturing and high-throughput synthesis to the computational elucidation of its behavior and the exploration of novel chemical transformations.

Q & A

Basic: What are the key considerations in synthesizing (4-Chloroquinolin-7-yl)boronic acid for medicinal chemistry applications?

Answer:

Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated quinoline precursors and boronic acid derivatives. Critical steps include:

- Protection of boronic acid : Use of pinacol or diethanolamine esters to stabilize the boronic acid during synthesis .

- Purification challenges : Boronic acids are prone to dehydration/trimerization, requiring low-temperature chromatography or derivatization to boronic esters for isolation .

- Stepwise optimization : Sequential functionalization of the quinoline core to avoid competing reactions with the boronic acid group .

Basic: How can researchers analyze the purity and structural integrity of this compound?

Answer:

- LC-MS/MS in MRM mode : Detects trace impurities (e.g., residual boronic acid precursors) with sensitivity <1 ppm, validated per ICH guidelines .

- MALDI-MS with derivatization : On-plate esterification using 2,5-dihydroxybenzoic acid (DHB) prevents boroxine formation, enabling accurate mass determination of boronic acid-containing compounds .

- ¹¹B NMR spectroscopy : Confirms boronic acid identity and monitors stability in solution .

Basic: What is the mechanism underlying this compound's interaction with diol-containing biomolecules?

Answer:

The boronic acid forms reversible covalent bonds with 1,2- or 1,3-diols (e.g., glycoproteins, sugars) via boronate ester formation. Key factors include:

- pH dependence : Binding is optimal at physiological pH (~7.4), where the boronic acid exists in a trigonal planar form .

- Kinetic parameters : Stopped-flow studies show binding equilibria are reached within seconds, with kon values following fructose > mannose > glucose .

- Stereoelectronic effects : Electron-withdrawing groups (e.g., 4-chloro) enhance Lewis acidity, improving diol affinity .

Advanced: How can contradictory binding affinity data for this compound in glycoprotein studies be resolved?

Answer:

Contradictions often arise from non-specific secondary interactions (e.g., hydrophobic or electrostatic). Mitigation strategies include:

- Buffer optimization : High-ionic-strength buffers (e.g., 150 mM NaCl) reduce non-specific binding to surface-captured glycoproteins .

- Surface plasmon resonance (SPR) : Direct measurement of binding kinetics on AECPBA-modified surfaces distinguishes specific vs. non-specific interactions .

- Competitive elution : Use of sorbitol or fructose to displace bound glycoproteins, confirming boronate-specific binding .

Advanced: What are the challenges in analyzing this compound using mass spectrometry, and how can they be addressed?

Answer:

- Dehydration/trimerization : Boronic acids form boroxines during ionization, complicating spectral interpretation. Solutions:

- Multi-boronic acid peptides : Branched structures require tandem MS/MS for sequencing, with collision-induced dissociation (CID) optimized for boron-carbon bond stability .

Advanced: How can the selectivity of this compound for cancer-associated glycoproteins be enhanced?

Answer:

- Terminal saccharide targeting : Design probes to recognize cancer-specific epitopes (e.g., sialyl-Lewis<sup>X</sup>) via boronic acid-diol geometry matching .

- Polymer conjugation : PEGylated boronic acids reduce non-specific binding while improving tumor penetration .

- Dual-targeting systems : Combine boronic acid with aptamers for synergistic recognition of glycoprotein clusters .

Advanced: What structural modifications of this compound improve its anticancer activity?

Answer:

- Bioisosteric replacement : Substituting the 4-chloro group with electron-deficient moieties (e.g., trifluoromethyl) enhances proteasome inhibition, mimicking bortezomib’s mechanism .

- Tubulin polymerization inhibition : Analogous to combretastatin, introducing boronic acid at the quinoline 7-position disrupts microtubule dynamics, as shown in glioblastoma cell assays .

- Pharmacokinetic optimization : Cyclic boronate prodrugs improve solubility and reduce hepatic clearance .

Advanced: How do conflicting reports on this compound’s proteasome inhibition potency arise?

Answer:

Discrepancies stem from:

- Reversible vs. irreversible binding : Boronic acids form transient covalent bonds with proteasomal threonine residues, requiring precise kinetic assays (e.g., fluorescence polarization) to distinguish binding modes .

- Cell line variability : Differential expression of proteasome subunits (e.g., β5 in multiple myeloma vs. solid tumors) affects IC50 values .

- Redox sensitivity : Boronic acid oxidation to boric acid in reactive oxygen species (ROS)-rich environments reduces activity .

Advanced: What methodologies assess the thermal stability of this compound for formulation development?

Answer:

- Thermogravimetric analysis (TGA) : Quantifies decomposition temperatures and identifies degradation pathways (e.g., boroxine formation at >150°C) .

- Differential scanning calorimetry (DSC) : Detects phase transitions and compatibility with excipients (e.g., cyclodextrins) .

- Accelerated stability studies : Storage at 40°C/75% RH for 6 months monitors boronic acid integrity under ICH guidelines .

Advanced: How can researchers address solubility limitations of this compound in biological assays?

Answer:

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve aqueous dispersion and cellular uptake .

- Co-solvent systems : Use of DMSO/PBS (≤10% v/v) maintains boronic acid stability while avoiding precipitation .

- Dynamic light scattering (DLS) : Monitors aggregation in real-time during formulation optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.